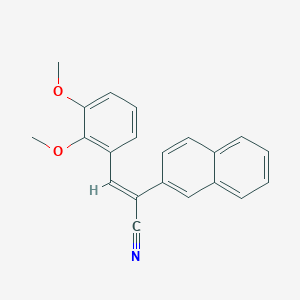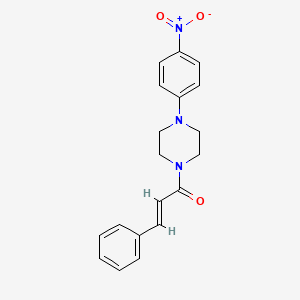![molecular formula C21H15BrClNO4 B5364011 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to disrupt the cell cycle and induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate in lab experiments include its potent antitumor activity and its ability to inhibit the growth of cancer cells. However, the compound has certain limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate. One of the key areas of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the exact mechanism of action of the compound and its potential for use in combination therapy with other anticancer agents. The compound also has potential applications in the treatment of microbial infections and fungal diseases, which could be explored in future studies.
Synthesemethoden
The synthesis of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-3-bromo-5-(2-propen-1-yloxy)acetophenone with 8-hydroxyquinoline in the presence of acetic anhydride. The reaction leads to the formation of the desired compound with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to possess antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
[2-[(E)-2-(2-acetyloxy-3-bromo-5-chlorophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO4/c1-12(25)27-19-5-3-4-14-6-8-17(24-20(14)19)9-7-15-10-16(23)11-18(22)21(15)28-13(2)26/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPWWAQRFCJLD-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B5363933.png)

![N-{3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5363953.png)

![2,3,6,7,8,9-hexahydro-1H,11H-cyclopenta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-11-one](/img/structure/B5363977.png)
![(3aS*,6aR*)-5-(2-methyl-3-furoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5363981.png)
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5363990.png)
![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)

![1-{2-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-isopropylpiperazine](/img/structure/B5364017.png)
![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)
![4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)